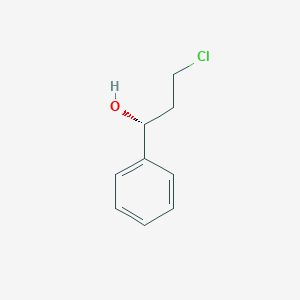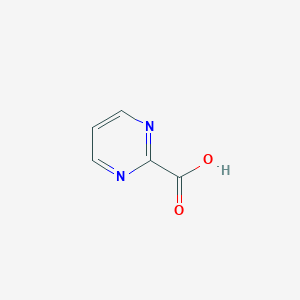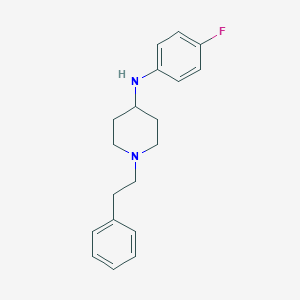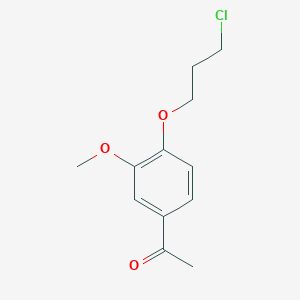
(R)-(+)-3-Chloro-1-phenyl-1-propanol
Overview
Description
(1R)-3-chloro-1-phenylpropan-1-ol is a small organic molecule belonging to the class of benzene and substituted derivatives . It is characterized by the presence of a chloro group and a phenyl group attached to a propanol backbone. The compound has a molecular formula of C9H11ClO and a molecular weight of 170.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-chloro-1-phenylpropan-1-ol typically involves the reaction of ®-3-chloro-1-phenylpropan-1-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at low temperatures to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
Industrial production of (1R)-3-chloro-1-phenylpropan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-3-chloro-1-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: (1R)-3-chloro-1-phenylpropan-1-one or (1R)-3-chloro-1-phenylpropanoic acid.
Reduction: (1R)-3-phenylpropan-1-ol.
Substitution: (1R)-3-hydroxy-1-phenylpropan-1-ol or (1R)-3-amino-1-phenylpropan-1-ol.
Scientific Research Applications
(1R)-3-chloro-1-phenylpropan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1R)-3-chloro-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1S)-3-chloro-1-phenylpropan-1-ol: The enantiomer of (1R)-3-chloro-1-phenylpropan-1-ol with similar chemical properties but different biological activity.
3-chloro-1-phenylpropan-1-one: The ketone analog of (1R)-3-chloro-1-phenylpropan-1-ol.
3-phenylpropan-1-ol: The hydrocarbon analog without the chloro group.
Uniqueness
(1R)-3-chloro-1-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a chloro group and a phenyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1R)-3-chloro-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFUHAGLMZWKTF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349017 | |
| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100306-33-0 | |
| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What are the common methods for synthesizing (R)-3-chloro-1-phenylpropan-1-ol?
A1: Several methods have been explored for the enantioselective synthesis of (R)-3-chloro-1-phenylpropan-1-ol. Two prominent approaches include:
- Asymmetric Reduction: This method utilizes chiral catalysts like oxazaborolidines derived from (S)-α,α-diphenylprolinol to facilitate the asymmetric reduction of 3-chloropropiophenone, yielding (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric excess. [] The chiral catalyst can be recovered and reused, enhancing the practicality of this approach. []
- Enzymatic Hydrolysis: This method employs immobilized lipases, such as Candida rugosa lipase, to selectively hydrolyze the ester group of 3-chloro-1-phenylpropyl butyrate. This results in the formation of (R)-3-chloro-1-phenylpropan-1-ol with high enantiomeric purity. []
Q2: What is the significance of chirality in the context of (R)-3-chloro-1-phenylpropan-1-ol and its applications?
A2: Chirality plays a crucial role in pharmaceutical applications as enantiomers (mirror image molecules) can exhibit different biological activities. In the case of pharmaceuticals like fluoxetine, only one enantiomer, the (R)-enantiomer, possesses the desired therapeutic effect. [] Therefore, developing efficient and selective methods for synthesizing the desired (R)-enantiomer of 3-chloro-1-phenylpropan-1-ol is critical for producing safe and effective medications.
Q3: Are there any studies focusing on the biocatalytic synthesis of (R)-3-chloro-1-phenylpropan-1-ol?
A3: Yes, research has investigated the use of carbonyl reductase enzymes for the biosynthesis of (R)-3-chloro-1-phenylpropan-1-ol. Specifically, the carbonyl reductase EbSDR8 has been identified as a promising candidate for the efficient production of enantiopure (R)-3-chloro-1-phenylpropan-1-ol. [] This approach leverages the inherent selectivity of enzymes to produce the desired enantiomer with high purity.
Q4: Has (R)-3-chloro-1-phenylpropan-1-ol been studied in structural biology contexts?
A4: Yes, (R)-3-chloro-1-phenylpropan-1-ol has been investigated in complex with modified T4 lysozyme (L99A/M102Q). [] While the specific details of this study are limited in the provided abstracts, it highlights the use of (R)-3-chloro-1-phenylpropan-1-ol in structural biology research, potentially as a ligand or probe molecule.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














